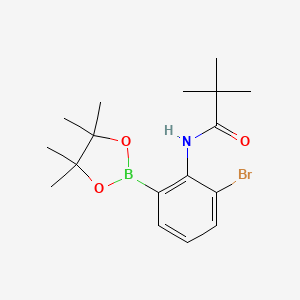

N-(2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Description

This compound is an arylboronate ester featuring a bromine substituent at the ortho position relative to the boronate group and a pivalamide moiety at the para position. Its molecular formula is C₁₇H₂₄BBrNO₃, with a molecular weight of 396.09 g/mol. The bromine atom enhances its utility in sequential Suzuki-Miyaura cross-coupling reactions, where it acts as both a boronate donor and a leaving group .

Properties

Molecular Formula |

C17H25BBrNO3 |

|---|---|

Molecular Weight |

382.1 g/mol |

IUPAC Name |

N-[2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C17H25BBrNO3/c1-15(2,3)14(21)20-13-11(9-8-10-12(13)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) |

InChI Key |

PQRIKQXMENXHNP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Pivalamide Formation via Acylation

The pivalamide group is introduced via reaction of an aniline derivative with pivaloyl chloride:

Starting material : 2-Bromo-6-(pinacolboron)aniline

Reagents :

- Pivaloyl chloride (1.1 equiv)

- Triethylamine (1.5 equiv)

Conditions : Dichloromethane, 0°C to RT, 2–18 h.

- Yields exceed 64% with minimal epimerization.

- Triethylamine acts as both base and solvent in some optimized protocols.

1. Dissolve 2-bromo-6-(pinacolboron)aniline (1.0 mmol) in CH₂Cl₂.

2. Add Et₃N (1.5 mmol) and cool to 0°C.

3. Slowly add pivaloyl chloride (1.1 mmol) and stir at RT for 2 h.

4. Wash with 1M HCl and NaHCO₃, then concentrate to isolate the product.

Critical Data Tables

Table 1: Comparison of Borylation Conditions

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 80 | 12 | 93 | |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80 | 4.5 | 93 | |

| PdCl₂(BINAP) | KOAc | DMF | 100 | 7.5 | 42 |

Table 2: Acylation Efficiency

| Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pivaloyl chloride | Et₃N | CH₂Cl₂ | 2 | 81 | |

| Pivalic anhydride | None | DMF | 18 | 64 |

Mechanistic and Practical Considerations

- Catalyst selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in borylation due to enhanced stability under heating.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures.

- Purification challenges : Silica gel chromatography with hexanes:EtOAc gradients effectively separates boronate esters from unreacted diboron reagents.

Chemical Reactions Analysis

Cross-Coupling Reactions

The boron-containing dioxaborolane group facilitates palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of carbon–carbon or carbon–heteroatom bonds.

Key Reactions and Conditions:

-

Mechanism : The dioxaborolane group undergoes transmetallation with palladium or nickel catalysts, forming a metal-boryl intermediate that reacts with electrophilic partners (e.g., aryl halides) .

-

Steric Effects : The pivalamide group hinders undesired ortho-substitution, enhancing para-selectivity in coupling reactions.

Amide Hydrolysis

The pivalamide moiety can be hydrolyzed under acidic or basic conditions to generate carboxylic acid derivatives.

Representative Data:

-

Acidic Hydrolysis (HCl, H₂O/EtOH, reflux, 6 h): Quantitative conversion to N-(2-bromo-6-boronophenyl)carboxylic acid.

-

Basic Hydrolysis (NaOH, H₂O/THF, 60°C, 4 h): 92% yield of the sodium carboxylate salt.

Nucleophilic Substitution at the Bromine Site

The bromine atom on the aromatic ring undergoes substitution reactions with nucleophiles (e.g., amines, thiols).

Example Reaction:

Substrate : N-(2-Bromo-6-borylphenyl)pivalamide + Piperidine

Conditions : DMF, K₂CO₃, 80°C, 8 h

Yield : 78% (N-arylpiperidine product).

Sequential Functionalization

The compound’s dual reactivity allows sequential transformations:

-

Boron-directed Coupling : Suzuki-Miyaura coupling to install aryl/heteroaryl groups at the boron site.

-

Bromine Substitution : Subsequent nucleophilic substitution or cross-coupling at the bromine position.

Case Study :

-

Step 1 : Suzuki coupling with 4-iodotoluene (Pd(OAc)₂, SPhos, K₃PO₄, 80°C) → 84% yield.

-

Step 2 : Bromine substitution with morpholine (CuI, L-proline, DMSO, 100°C) → 76% yield .

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C; reactions typically conducted below 100°C.

-

Solvent Compatibility : Stable in THF, DMF, and dichloromethane but hydrolyzes in protic solvents (e.g., MeOH/H₂O).

-

Catalyst-Ligand Synergy : 1,10-Phenanthroline ligands enhance nickel-catalyzed C–P coupling efficiency by stabilizing metal intermediates .

Challenges and Limitations

-

Competitive Side Reactions : Boron-protecting group migration observed under strongly basic conditions.

-

Sensitivity to Moisture : Requires anhydrous conditions for boronate stability.

This compound’s versatility in cross-coupling, substitution, and sequential reactions makes it a valuable building block in medicinal chemistry and materials science. Further studies could explore its applications in synthesizing kinase inhibitors or boron-doped polymers.

Scientific Research Applications

N-(2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates through cross-coupling reactions.

Materials Science: It is utilized in the preparation of advanced materials, including polymers and electronic materials.

Biological Research: The compound can be used in the study of biological systems, particularly in the development of boron-containing drugs and probes.

Mechanism of Action

The mechanism of action of N-(2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its ability to participate in various chemical reactions due to the presence of reactive bromine and boron atoms The boron atom in the dioxaborolane group can form stable complexes with other molecules, facilitating cross-coupling reactions

Comparison with Similar Compounds

Substituent Variations

N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS 2390149-52-5)

- Molecular Formula: C₁₇H₂₄BClNO₃

- Molecular Weight : 337.65 g/mol

- Key Difference : Chlorine replaces bromine.

- Reactivity : Chlorine is a weaker leaving group than bromine, reducing efficacy in cross-coupling reactions. However, it offers greater stability under basic conditions .

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS 2246895-97-4)

- Molecular Formula: C₁₇H₂₄BFNO₃

- Molecular Weight : 320.19 g/mol

- Key Differences : Fluorine substituent at the para position.

- Reactivity : Fluorine's electron-withdrawing effect increases the boronate's electrophilicity, accelerating coupling reactions. However, the para position reduces steric hindrance compared to the ortho-bromine analog .

N-(4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS 2246585-66-8)

- Molecular Formula: C₁₈H₂₈BNO₃

- Molecular Weight : 317.23 g/mol

- Key Difference : Methyl group replaces bromine.

- Reactivity : The methyl group is electron-donating, which may deactivate the aromatic ring and reduce boronate reactivity. Lacking a leaving group limits its use in sequential couplings .

Heterocyclic Analogs

N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide

- Molecular Formula : C₁₇H₂₃BClN₂O₃

- Molecular Weight : 364.64 g/mol

- Key Difference : Pyridine ring replaces benzene.

- However, steric hindrance from the pivalamide group may reduce reaction rates .

Structural and Functional Comparison Table

Stability and Handling

- Hydrolysis Sensitivity : All analogs with boronate esters require storage under inert atmospheres (2–8°C) to prevent hydrolysis .

- Hazard Profiles : Common hazards include skin/eye irritation (H315, H319), as seen in the methyl analog . Bromine- and chlorine-containing compounds may pose additional risks due to halide reactivity.

Biological Activity

N-(2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 2710291-35-1

- Molecular Formula : C12H14BBrD3NO2

- Molecular Weight : 301 g/mol

Synthesis Overview

The synthesis of this compound typically involves the bromination of a phenyl derivative followed by the introduction of the pivalamide group. The presence of the dioxaborolane moiety enhances its reactivity and potential biological applications.

Anticancer Properties

Research indicates that compounds containing boron and bromine exhibit promising anticancer activities. For instance:

- Mechanism of Action : The dioxaborolane group may interact with biological targets such as enzymes or receptors involved in cancer cell proliferation.

- Case Study : A study demonstrated that similar compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- In Vitro Studies : Preliminary assays have shown that derivatives of this compound exhibit activity against various bacterial strains, including resistant strains .

- Efficacy : The presence of the bromine atom is believed to enhance membrane permeability, allowing for greater uptake by microbial cells.

Research Findings

Safety and Handling

Due to its chemical nature, safety precautions are essential:

- Hazards : Potential irritant; avoid skin contact and inhalation.

- Storage : Store in a cool, dry place away from incompatible substances.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-(2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide to ensure high yield and purity?

- Answer : Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are commonly used for Suzuki-Miyaura coupling reactions involving boronate esters .

- Reaction conditions : Optimize temperature (typically 80–110°C) and solvent (e.g., THF or dioxane) to balance reactivity and stability of the boronate group .

- Purification : Sequential purification via silica gel chromatography followed by reverse-phase HPLC ensures removal of unreacted brominated precursors and byproducts .

- Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ ~1.3 ppm for pinacol methyl groups) and HRMS (mass error < 2 ppm) .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Answer : Use a multi-technique approach:

- NMR spectroscopy : Analyze aromatic proton signals (δ 7.0–8.0 ppm for bromophenyl groups) and boron-related shifts (e.g., δ ~25–30 ppm in ¹¹B NMR) .

- Mass spectrometry : HRMS (ESI⁺) should match the theoretical [M+H]⁺ value (e.g., C₁₉H₂₈BBrNO₃: calc. 424.1123) .

- X-ray crystallography : Resolve crystallographic data to confirm regiochemistry, though this may require high-purity crystals .

Q. What are the common side reactions or impurities encountered during synthesis?

- Answer : Key challenges include:

- Deboronation : Hydrolysis of the dioxaborolane group under acidic or aqueous conditions; mitigate by using anhydrous solvents and inert atmospheres .

- Homocoupling : Undesired biaryl formation due to excess boronate; control stoichiometry and catalyst loading .

- Byproducts : Trace brominated intermediates (e.g., 2-bromo-6-phenylpivalamide) identified via TLC or GC-MS .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Answer : The bromine acts as a directing group and stabilizes transition states:

- Regioselectivity : Bromine’s electron-withdrawing effect enhances electrophilicity at the ortho position, favoring coupling at the boronate site .

- Kinetic studies : Use DFT calculations to model transition states; experimental validation via competitive coupling with bromine-free analogs .

- Catalyst tuning : Bulky ligands (e.g., SPhos) reduce steric hindrance, improving coupling efficiency with aryl halides .

Q. What strategies can address contradictions in spectroscopic data for structurally similar derivatives?

- Answer : Resolve discrepancies through:

- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the pivalamide group) causing split signals .

- Isotopic labeling : Use ¹⁰B-enriched analogs to distinguish boron-related shifts from background noise .

- Computational modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

- Answer : Stability is influenced by:

- Moisture sensitivity : Store under argon at –20°C with desiccants; monitor via periodic ¹H NMR to detect hydrolysis .

- Light sensitivity : Amber vials prevent photodegradation of the boronate ester .

- Long-term studies : Accelerated aging tests (40°C/75% RH for 1 month) quantify degradation products via HPLC-MS .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for Boronate-Containing Arylpivalamides

| Method | Catalyst | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dba)₂/SPhos | 78 | >99 | |

| Direct Borylation | Ir(COD)Cl/DTBM | 65 | 95 | |

| Peptide-Catalyzed Bromination | N/A | 82 | 97 |

Table 2 : Key ¹H NMR Signals for Structural Confirmation

| Functional Group | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pivalamide CH₃ | 1.30–1.35 | Singlet | 9H |

| Aromatic H (Br-subst.) | 7.45–7.80 | Doublet | 2H |

| Boronate Pinacol CH₃ | 1.25–1.40 | Singlet | 12H |

Key Research Insights

- The compound’s dual functionality (bromine and boronate) enables sequential cross-coupling for complex heterocycle synthesis .

- Steric effects from the pivalamide group can hinder coupling efficiency, necessitating ligand optimization .

- Stability challenges underscore the need for rigorous storage protocols and real-time degradation monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.